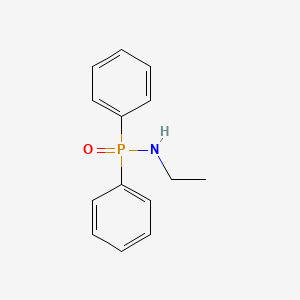
Phosphinic amide, N-ethyl-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-ethyl-P,P-diphenyl- is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic amide, N-ethyl-P,P-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the use of hydroxyl amines and chlorophosphines, which undergo a P(III) to P(V) rearrangement to form phosphinic amides . Additionally, secondary phosphine oxides can be heated with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) to produce phosphinic amides .
Industrial Production Methods
Industrial production of phosphinic amides often relies on scalable and efficient synthetic routes. The electrosynthesis method mentioned earlier is particularly attractive for industrial applications due to its mild conditions and high yields. The use of readily available reagents and the avoidance of metal catalysts make this method environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, N-ethyl-P,P-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and phenols can react with phosphinic amides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphinic amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic amide, N-ethyl-P,P-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of P-N bonds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism by which phosphinic amide, N-ethyl-P,P-diphenyl- exerts its effects involves the formation of a P-N bond. This bond formation can occur through various pathways, including electrosynthesis and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Phosphinic amide, N-ethyl-P,P-diphenyl- can be compared with other similar compounds, such as:
Phosphoramides: These compounds also contain a P-N bond but differ in their chemical structure and reactivity.
Phosphonamides: Similar to phosphinic amides but contain a P=O bond instead of a P-N bond.
Phosphinamides: These compounds have a similar structure but differ in the substituents attached to the phosphorus atom.
Uniqueness
Phosphinic amide, N-ethyl-P,P-diphenyl- is unique due to its specific substituents (N-ethyl and P,P-diphenyl) which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
63528-17-6 |
|---|---|
Formule moléculaire |
C14H16NOP |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H16NOP/c1-2-15-17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
Clé InChI |
CZLVFEGNWRJHPI-UHFFFAOYSA-N |
SMILES canonique |
CCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
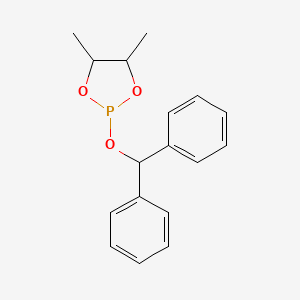
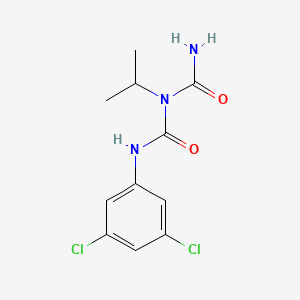
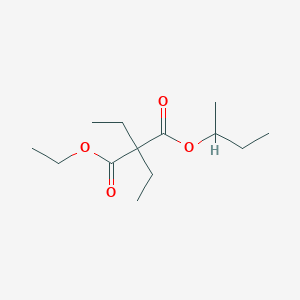
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
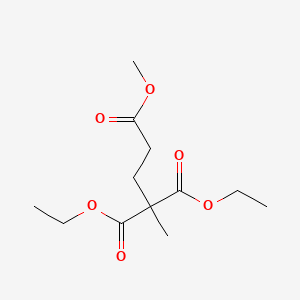
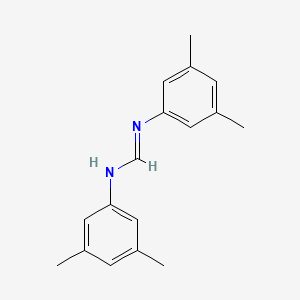
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)
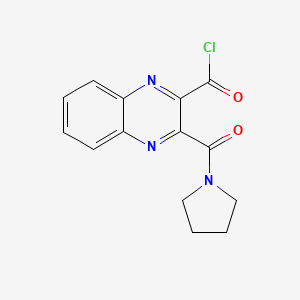
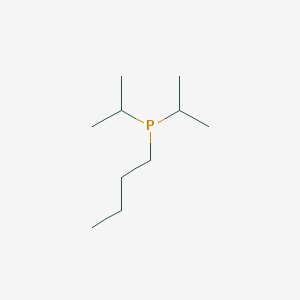
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
